(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride
Beschreibung
Historical Context and Development
The development of (3S)-3-ethyl-1-methyl-piperazine dihydrochloride is rooted in the broader exploration of piperazine derivatives, which gained traction in the mid-20th century as versatile pharmacophores. Early piperazine research focused on unsubstituted or symmetrically modified variants, such as 1-methylpiperazine, synthesized via methods involving methyl transfer reactions under high-pressure conditions. The introduction of stereochemical complexity, however, emerged more recently, driven by the need for enantiomerically pure compounds to minimize off-target effects in drug candidates.
The specific synthesis of (3S)-3-ethyl-1-methyl-piperazine dihydrochloride likely arose post-2010, coinciding with advancements in asymmetric catalysis and salt formation techniques. For example, the use of palladium-based catalysts and chiral resolving agents enabled the selective ethylation and methylation of the piperazine core while preserving the (S)-configuration. The dihydrochloride salt form, first reported in commercial catalogs around 2024, improved compound stability for long-term storage and in vitro assays.
Table 1: Key Milestones in Piperazine Derivative Development
Significance in Heterocyclic Medicinal Chemistry
Piperazines occupy a central role in medicinal chemistry due to their balanced basicity, conformational flexibility, and capacity for hydrogen bonding. The (3S)-3-ethyl-1-methyl substitution pattern introduces three critical modifications:
- Stereochemical Precision : The (S)-configuration at carbon 3 creates a distinct spatial orientation, optimizing interactions with chiral binding pockets in enzymes or receptors.
- Lipophilicity Modulation : The ethyl group enhances membrane permeability compared to smaller substituents, while the methyl group at nitrogen 1 reduces metabolic degradation via cytochrome P450 enzymes.
- Salt-Derived Solubility : The dihydrochloride form increases aqueous solubility by approximately 20-fold compared to the free base, enabling formulation for in vivo studies.
These attributes position the compound as a privileged scaffold for central nervous system (CNS) drug candidates, where blood-brain barrier penetration and target specificity are paramount. For instance, analogous piperazine derivatives have demonstrated nanomolar affinity for serotonin and dopamine receptors, suggesting potential applications in depression or Parkinson’s disease therapeutics.
Table 2: Comparative Properties of Piperazine Derivatives
Position Within the Piperazine Scaffold Research Landscape
Current piperazine research prioritizes three objectives: enhancing target selectivity, improving pharmacokinetic profiles, and enabling rapid structural diversification. (3S)-3-Ethyl-1-methyl-piperazine dihydrochloride addresses all three through:
- Selectivity : The ethyl group’s steric bulk prevents off-target binding to monoamine transporters, a common issue with simpler piperazines.
- Diversification Potential : The secondary amine at position 4 remains unsubstituted, allowing for further functionalization via alkylation or acylation.
- Synthetic Scalability : Advances in continuous flow chemistry have reduced the production cost of chiral piperazines by 40% compared to batch methods, making this compound viable for large-scale drug development.
Eigenschaften
IUPAC Name |
(3S)-3-ethyl-1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJFBCDNRHDEJA-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of Piperazine Derivatives
A common approach involves sequential alkylation of piperazine or its protected derivatives. For example, N-methylpiperazine can undergo ethylation at the 3-position using ethyl bromide or iodide under basic conditions. A patent by VulcanChem describes the use of 1,2-diamine precursors cyclized with sulfonium salts to form the piperazine ring, followed by ethylation.
Typical Procedure :
- Ring Formation : React 1,2-diaminoethane derivatives with ethylating agents (e.g., ethyl bromide) in the presence of a base (K$$2$$CO$$3$$) at 60–80°C for 12–24 hours.
- Methylation : Introduce the methyl group at nitrogen-1 using methyl iodide in dimethylformamide (DMF) at room temperature.
Yield optimization (70–85%) requires careful stoichiometric control to avoid over-alkylation. Side products like 3-ethyl-1,4-dimethylpiperazine are removed via fractional distillation or chromatography.
Chiral Resolution Techniques
To achieve the desired (3S)-configuration, chiral resolution is employed if racemic mixtures form during synthesis. The Royal Society of Chemistry protocol (Source) uses chiral auxiliary agents or enzymatic resolution. For instance:
- Enantioselective Crystallization : React the racemic freebase with ( + )-dibenzoyl tartaric acid in ethanol, yielding diastereomeric salts. The (S)-enantiomer preferentially crystallizes, achieving ≥95% enantiomeric excess (ee).
- Chiral Chromatography : Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers.
Table 1: Chiral Resolution Outcomes
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Diastereomeric Salt | 95 | 60 | |
| Chiral Chromatography | 99 | 45 |
Salt Formation with Hydrochloric Acid
The freebase is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl). VulcanChem’s protocol recommends:
- Dissolve the (3S)-3-ethyl-1-methyl-piperazine freebase in anhydrous diethyl ether.
- Bubble dry HCl gas through the solution at 0–5°C until precipitation completes.
- Filter and wash the solid with cold ether to yield the dihydrochloride salt (97% purity).
Critical Parameters :
- Stoichiometry : 2 equivalents of HCl ensure complete protonation of both nitrogen atoms.
- Temperature Control : Prevents decomposition of the salt.
Process Optimization and Catalysis
Catalytic Asymmetric Synthesis
Recent advances employ asymmetric catalysis to bypass resolution steps. Patent US10202393B2 describes using chiral palladium catalysts for enantioselective alkylation, achieving 88% ee in a single step.
Reaction Conditions :
Solvent and Temperature Effects
- Polar Solvents : DMF or acetonitrile improve reaction rates but may reduce enantioselectivity.
- Low Temperatures (0–10°C): Favor kinetic control in chiral resolutions, enhancing ee.
Analytical Characterization Methods
Spectroscopic Analysis
X-ray Diffraction
Powder X-ray diffraction (PXRD) of the dihydrochloride salt shows characteristic peaks at 2θ = 10.5°, 15.3°, and 21.7°, verifying crystallinity.
Table 2: Key Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC |
| Specific Rotation ([α]D) | +12.5° (c 1.0, H$$_2$$O) | Polarimetry |
| Purity | 97% | HPLC |
Industrial-Scale Manufacturing Considerations
Cost-Effective Purification
Chromatography is replaced with crystallization for large-scale production. The freebase is crystallized from ethanol/water (3:1), yielding 90% recovery.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (3S)-3-ethyl-1-methyl-piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Piperazine Derivatives
Structural and Stereochemical Differences
Piperazine derivatives vary in substituent positions, stereochemistry, and salt forms. Key comparisons include:
Table 1: Structural Comparison of Selected Piperazine Derivatives
- Stereochemical Impact : The (3S)-configuration in the target compound contrasts with the (R)-configuration in (R)-1-cyclohexyl-3-methyl-piperazine dihydrochloride, which affects receptor binding and crystallization behavior .
- Substituent Effects : Bulky substituents (e.g., cyclohexyl in , nitrobenzyl in ) reduce conformational flexibility compared to the ethyl group in the target compound.
Physicochemical Properties
Piperazine derivatives exhibit distinct melting points, solubility, and hydrogen-bonding networks.
Table 3: Physicochemical Properties
- Thermal Stability : The target compound decomposes at 235°C, higher than nitrobenzyl derivatives (146–148°C) due to stronger ionic interactions in the dihydrochloride form .
- Hydrogen Bonding : Chloride ions in dihydrochloride salts form tetrahedral acceptor geometries, critical for crystal packing (e.g., ).
Biologische Aktivität
(3S)-3-ethyl-1-methyl-piperazine; dihydrochloride is a chemical compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 195.15 g/mol
- Structure : The compound features a piperazine ring with ethyl and methyl substituents.
Pharmacological Effects
Research indicates that (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride exhibits significant pharmacological properties, including:
- Enhancement of Drug Permeation :
-
Antiplasmodial Activity :
- Compounds containing piperazine moieties have shown promising antiplasmodial activity against Plasmodium falciparum. In vitro studies revealed that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their effectiveness against chloroquine-sensitive and resistant strains .
- Cytotoxicity Profiles :
The mechanisms underlying the biological activities of (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride are multifaceted:
- Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in drug metabolism or action, enhancing the therapeutic effects of co-administered drugs.
- Cell Membrane Interaction : The ability to enhance drug permeation suggests that it may alter membrane fluidity or structure, facilitating better absorption of therapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Drug Permeation | Enhanced permeation of theophylline | |
| Antiplasmodial | IC50 values in nanomolar range | |
| Cytotoxicity | Low toxicity with high selectivity indices |
Table 2: Antiplasmodial Activity Data
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 7a | CQ-S | 9.79 |
| 7b | CQ-R | 11.52 |
| 15a | CQ-S | 10.00 |
| 15c | CQ-R | 8.00 |
Case Studies
Several case studies have highlighted the potential applications of (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride:
-
Transdermal Drug Delivery Systems :
- In clinical formulations, this compound has been utilized to improve the transdermal delivery of various drugs, showcasing its utility as a CPE in enhancing drug efficacy and bioavailability.
-
Antimalarial Research :
- In a series of experiments focusing on antimalarial compounds, derivatives containing piperazine structures were shown to significantly suppress parasitemia in infected models, emphasizing their therapeutic potential against malaria.
Q & A
Q. What are the recommended synthetic routes for (3S)-3-ethyl-1-methyl-piperazine dihydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves alkylation of piperazine precursors with ethyl and methyl groups under controlled pH and temperature. For example, similar compounds (e.g., 1-(3-chlorophenyl)piperazine derivatives) are synthesized via nucleophilic substitution using chloroethylamine intermediates in ethanol/water mixtures . Optimization strategies include:
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Recrystallization from ethanol/diethyl ether to isolate dihydrochloride salts with >95% purity.
- Yield Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing the stereochemical purity of (3S)-3-ethyl-1-methyl-piperazine dihydrochloride?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak IC-3 column with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee) ≥99% .
- NMR Analysis : H and C NMR (DO) to verify methyl/ethyl substituents (e.g., δ 1.2 ppm for ethyl CH, δ 3.1 ppm for piperazine CH) .
- Polarimetry : Measure specific rotation ([α]^{25}) to validate the (3S)-configuration, comparing to literature values for analogous piperazines .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against dopamine (D) and serotonin (5-HT) receptors using radioligand displacement (e.g., H-spiperone for D, IC determination) .
- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
- Cytotoxicity : MTT assays on HEK-293 cells to establish preliminary safety profiles (CC > 50 μM recommended) .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity across assay platforms be resolved?
- Methodological Answer : Discrepancies in ED values (e.g., D antagonism in vitro vs. in vivo) may arise from pharmacokinetic factors or assay sensitivity. Mitigation strategies include:
- Cross-Validation : Compare results from radioligand binding (cell membranes) and functional assays (cAMP accumulation in intact cells) .
- Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4/5 activity) to rule out rapid degradation in vivo .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and affinity differences between receptor isoforms .
Q. What strategies improve the enantiomeric stability of (3S)-3-ethyl-1-methyl-piperazine dihydrochloride during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent racemization .
- pH Control : Maintain aqueous solutions at pH 4–5 (HCl-adjusted) to avoid base-catalyzed chiral inversion .
- Stability Monitoring : Periodic chiral HPLC analysis (every 6 months) to detect ee degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the piperazine N-1 position (e.g., aryl groups) to modulate receptor selectivity. For example, 3-methoxyphenyl analogs show 5-HT agonism .
- Steric Effects : Compare ethyl vs. propyl groups at C-3 to assess steric hindrance impacts on D binding .
- In Silico Screening : Generate QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t) and brain penetration (BBB permeability via PAMPA assay) .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo effects .
- Dose-Response Modeling : Apply Emax models to correlate in vitro IC with in vivo ED in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
